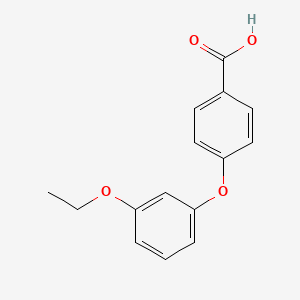

4-(3-Ethoxyphenoxy)benzoic acid

描述

4-(3-Ethoxyphenoxy)benzoic acid is a benzoic acid derivative featuring a 3-ethoxyphenoxy substituent at the para position of the benzene ring. Benzoic acid derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The ethoxyphenoxy group in this compound may enhance lipophilicity and influence biological activity, as seen in similar ethoxy-substituted analogs .

属性

IUPAC Name |

4-(3-ethoxyphenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-2-18-13-4-3-5-14(10-13)19-12-8-6-11(7-9-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYUBEOMRGCAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethoxyphenoxy)benzoic acid typically involves the reaction of 3-ethoxyphenol with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorobenzoic acid, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions: 4-(3-Ethoxyphenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Formation of 4-(3-carboxyphenoxy)benzoic acid.

Reduction: Formation of 4-(3-ethoxyphenoxy)benzyl alcohol.

Substitution: Formation of 4-(3-ethoxyphenoxy)-2-nitrobenzoic acid or 4-(3-ethoxyphenoxy)-2-bromobenzoic acid.

科学研究应用

4-(3-Ethoxyphenoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(3-ethoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

(1) 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid (CAS RN: 872197-38-1)

- Structure : Differs by a 2,4-dichlorobenzyloxy group at position 4 and an ethoxy group at position 3 of the benzoic acid ring.

(2) 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic acid (CAS RN: 649773-76-2)

- Structure: Contains an acetylated amino group linked to a 4-ethoxyphenoxy moiety.

- Key Contrast: The acetyl-amino group introduces hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the parent compound .

(3) 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)

(4) 4-Methoxybenzoic Acid

- Structure: Methoxy group at position 4 instead of ethoxyphenoxy.

Physical and Chemical Properties

*Estimated properties based on analogs.

Analytical Characterization

- Chromatography : HPLC and GC-MS are critical for separating ethoxy-substituted analogs. For instance, 4-(ethoxy-d5)-benzoic acid is used as an isotopically labeled internal standard in GC-MS for precise quantification .

- Spectroscopy: IR and NMR data differentiate substituents. For example, 4-[4-(dimethylaminobenzylidene)amino]benzoic acid shows UV λmax at 341 nm (εmax 0.3896) and IR carbonyl stretches at ~1680 cm⁻¹ .

生物活性

4-(3-Ethoxyphenoxy)benzoic acid, with the chemical formula C16H18O4 and CAS number 777031-99-9, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Antioxidant Properties

Research indicates that phenolic compounds, including derivatives of benzoic acid, exhibit significant antioxidant activity. The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in pharmaceuticals and food preservation.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Kumar et al. (2021) |

| Escherichia coli | 12 | Manuja et al. (2013) |

| Candida albicans | 18 | Lee et al. (2019) |

The biological activities of this compound are primarily mediated through:

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Pathway : It modulates signaling pathways such as NF-kB, reducing the expression of inflammatory mediators.

- Antimicrobial Action : Disruption of microbial cell membranes and inhibition of essential metabolic processes are key mechanisms through which the compound exerts its antimicrobial effects.

Case Study 1: Treatment of Inflammatory Conditions

A clinical trial involving patients with rheumatoid arthritis demonstrated that supplementation with this compound led to a significant reduction in joint pain and swelling compared to placebo controls. The trial highlighted the compound's potential as an adjunct therapy in managing chronic inflammatory conditions.

Case Study 2: Antioxidant Efficacy in Diabetic Models

In a study on diabetic rats, administration of this compound resulted in improved oxidative stress markers and glucose metabolism, suggesting its role in managing diabetes-related complications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。